Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Overview
Description
Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by its complex structure, which includes a propyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate group. This combination of functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Reduction: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for its potential use in developing new herbicidal drugs.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The mechanism of action of Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. The molecular pathways involved include the activation of auxin receptors, disruption of cell division, and inhibition of protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Mecoprop: Another phenoxy herbicide with a similar mode of action.
Dichlorprop: A compound with similar chemical properties and applications.
Uniqueness
Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a nitrobenzoate group that enhances its herbicidal properties and makes it more effective in controlling a broader range of weeds.
Properties
CAS No. |
57729-19-8 |
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Molecular Formula |
C16H13Cl2NO5 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H13Cl2NO5/c1-2-7-23-16(20)12-9-11(4-5-14(12)19(21)22)24-15-6-3-10(17)8-13(15)18/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
UUKMCSPDVRZPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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